

Spectroscopic Analysis of 3-Iodophenyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodophenyl acetate

Cat. No.: B1338775

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This guide provides a detailed overview of the spectroscopic data for **3-Iodophenyl acetate**, a key intermediate in various synthetic applications. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering valuable information for researchers, scientists, and professionals in drug development for structural elucidation and quality control. While experimental spectra for this specific compound are not widely published, this document presents predicted data based on established principles and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.^[1] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **3-Iodophenyl acetate**.

Predicted ¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.^[1] The predicted chemical shifts for **3-Iodophenyl acetate** are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for **3-Iodophenyl Acetate**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
Acetyl CH ₃	~2.3	Singlet (s)
Aromatic H	~7.0 - 7.8	Multiplet (m)

Predictions are based on typical chemical shifts for acetyl protons in phenyl acetate systems and the expected deshielding effects of the iodine and acetate substituents on the aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is often required for data acquisition.[2] Table 2 shows the predicted chemical shifts for the carbon atoms in **3-iodophenyl acetate**.

Table 2: Predicted ¹³C NMR Spectral Data for **3-iodophenyl Acetate**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (Carbonyl)	~169
C1 (C-O)	~151
C3 (C-I)	~94
Aromatic CH	~122 - 139
-CH ₃ (Acetyl)	~21

Predicted values are estimated based on the principles of substituent additivity, using experimental data from analogous compounds like phenyl acetate and iodobenzene.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The expected characteristic IR absorption

bands for **3-Iodophenyl acetate** are listed in Table 3.

Table 3: Expected IR Absorption Bands for **3-Iodophenyl Acetate**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
C=O (Ester)	Stretch	~1765
C-O (Ester)	Stretch	~1200
C=C (Aromatic)	Stretch	~1600, ~1475
=C-H (Aromatic)	Bend (out-of-plane)	~900 - 690
C-I	Stretch	~600 - 500

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

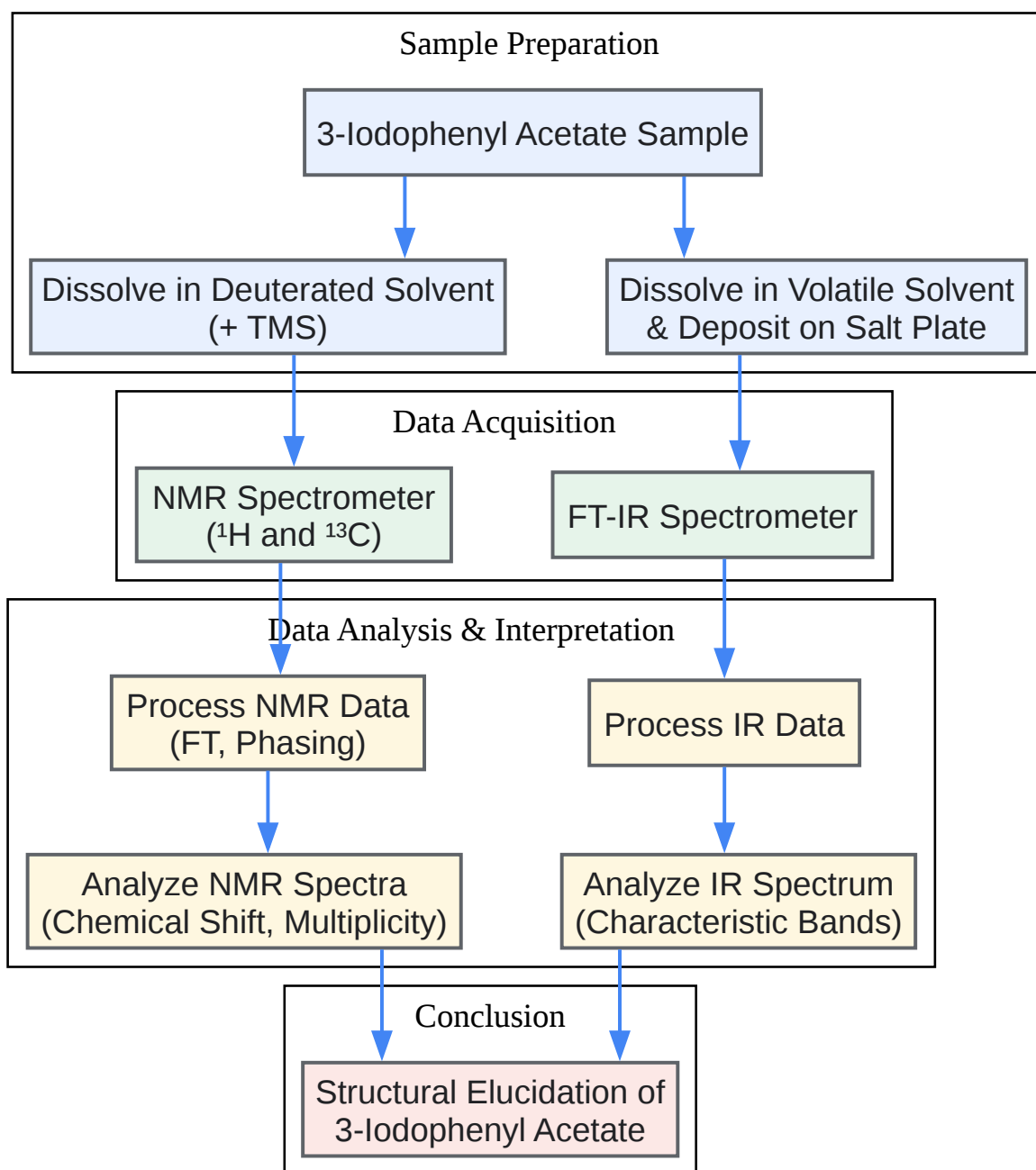
- Sample Preparation: Dissolve 5-10 mg of purified **3-Iodophenyl acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).^[6]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.^[2]
- Data Acquisition: Transfer the solution to a clean NMR tube.^[6] Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.^{[2][7]} For ¹³C NMR, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.^[2]
- Data Processing: Apply a Fourier transform to the acquired data and phase correct the spectrum.^[2]

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount of solid **3-Iodophenyl acetate** (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]
- Solvent Evaporation: Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[8]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[8] The intensity of the peaks can be adjusted by adding more solution and re-running the spectrum if they are too low, or by diluting the initial solution if they are too high.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Iodophenyl acetate**.



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Workflow for Spectroscopic Analysis

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